molecular formula C9H10O4 B8738095 Methyl 4-hydroxy-3-(hydroxymethyl)benzoate CAS No. 59648-31-6

Methyl 4-hydroxy-3-(hydroxymethyl)benzoate

Cat. No. B8738095
M. Wt: 182.17 g/mol
InChI Key: CGRDLMPBETWDQO-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

A solution of methyl 3-formyl-4-hydroxybenzoate (19.80 g; 109.90 mmol; 1 eq.) in MeOH (396 mL) was added at 0° C. NaBH4 (6.24 g; 164.85 mmol; 1.50 eq.) in several portions (portions over 20 min). The reaction mixture was stirred at RT for 2 hours. The reaction mixture was concentrated and the residue was suspended in EtOAc (500 mL). The organic layer was washed with a saturated aqueous solution of NH4Cl (2×200 mL), water (200 mL), then brine (200 mL). The aqueous layer contained a lot of the desired compound so it was saturated with NaCl and extracted with EtOAc (4×600 mL). Organics were combined, dried over MgSO4 and concentrated affording the title compound as a beige solid (10.52 g, 52%). LC/MS (Method B): 181.1 (M−H)−.
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
396 mL
Type
solvent
Reaction Step One
Name
Quantity
6.24 g
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[OH:13])[C:6]([O:8][CH3:9])=[O:7])=[O:2].[BH4-].[Na+]>CO>[OH:13][C:12]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH2:1][OH:2] |f:1.2|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)OC)C=CC1O
Name
Quantity
396 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.24 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in several portions (portions over 20 min)
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of NH4Cl (2×200 mL), water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10.52 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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